molecular formula C18H20N2O6 B2753584 Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate CAS No. 2034367-23-0

Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate

Cat. No. B2753584
CAS RN: 2034367-23-0
M. Wt: 360.366
InChI Key: IPQKXNMPKCPITC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . The process passes through a previously unknown isomer of 3,4,5,6-tetrahydropyridine .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 360.366.

Scientific Research Applications

1. Pharmacokinetics and Metabolism

Renzulli et al. (2011) studied the pharmacokinetics and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, which is structurally similar to the compound . The study showed that the compound was extensively metabolized with principal elimination via feces, highlighting the compound's metabolic pathways and elimination mechanisms in humans (Renzulli et al., 2011).

2. Chemical Synthesis and Reactivity

The work of Ibenmoussa et al. (1998) focused on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are structurally related to the compound of interest. Their findings provided insights into the synthetic routes and potential applications of these compounds in the synthesis of natural products and pharmacologically interesting compounds (Ibenmoussa et al., 1998).

3. Crystal Structure and Interactions

Li et al. (2005) examined the crystal structures of various benzoate compounds with similar structural motifs. They analyzed the dihedral angles, distances between atoms, and intermolecular interactions, providing valuable information for understanding the physical and chemical properties of similar compounds (Li et al., 2005).

4. Antiparasitic Activity

Flores et al. (2008) investigated the antiparasitic activity of benzoic acid derivatives from Piper species, which are structurally analogous to the compound . Their study revealed significant trypanocidal and leishmanicidal activities, suggesting potential applications in treating parasitic infections (Flores et al., 2008).

5. Analgesic Activity

Waters (1978) explored the analgesic activity of aromatic carboxylic esters of 1-methyl-4-piperidinol, which shares a similar structural framework. The study highlighted the potential of such compounds as analgesics, with some exhibiting significant activity compared to codeine (Waters, 1978).

Future Directions

Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving “Methyl 4-(4-(3,5-dioxomorpholino)piperidine-1-carbonyl)benzoate”.

properties

IUPAC Name

methyl 4-[4-(3,5-dioxomorpholin-4-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-25-18(24)13-4-2-12(3-5-13)17(23)19-8-6-14(7-9-19)20-15(21)10-26-11-16(20)22/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQKXNMPKCPITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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